molecular formula C10H11BrO B2980491 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one CAS No. 2633-42-3

2-bromo-1-(2,6-dimethylphenyl)ethan-1-one

Cat. No.: B2980491
CAS No.: 2633-42-3
M. Wt: 227.101
InChI Key: YSICJHNHYWMNBM-UHFFFAOYSA-N
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Description

2-bromo-1-(2,6-dimethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and two methyl groups attached to the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromo-1-(2,6-dimethylphenyl)ethan-1-one can be synthesized through the bromination of 1-(2,6-dimethylphenyl)ethan-1-one. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the carbonyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(2,6-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as 2-azido-1-(2,6-dimethylphenyl)ethan-1-one.

    Reduction: 1-(2,6-dimethylphenyl)ethanol.

    Oxidation: 2,6-dimethylbenzoic acid.

Scientific Research Applications

2-bromo-1-(2,6-dimethylphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to the formation of various functionalized derivatives. The compound’s reactivity is influenced by the electronic effects of the methyl groups on the phenyl ring, which can stabilize or destabilize reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one
  • 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one
  • 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one
  • 2-bromo-1-(2-chlorophenyl)ethan-1-one
  • 2-bromo-1-(2-fluorophenyl)ethan-1-one

Uniqueness

2-bromo-1-(2,6-dimethylphenyl)ethan-1-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. The 2,6-dimethyl substitution pattern provides steric hindrance that can affect the compound’s interactions with other molecules, making it distinct from its isomers .

Properties

IUPAC Name

2-bromo-1-(2,6-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSICJHNHYWMNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2633-42-3
Record name 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one
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